N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE
Description
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is a heterocyclic carboxamide compound characterized by a tetrahydrofuran carboxamide moiety linked to a 3-carbamoyl-4,5-dimethylthienyl group. The thienyl ring’s substitution pattern (carbamoyl at position 3 and methyl groups at positions 4 and 5) distinguishes it from related derivatives. The carboxamide group and sulfur-containing thienyl ring are critical for hydrogen bonding and electronic interactions, which may influence bioactivity .
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h8H,3-5H2,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIXEWUXLCOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392119 | |
| Record name | ST005450 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-47-1 | |
| Record name | NSC727717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST005450 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and furan rings. The thiophene ring can be synthesized through a series of reactions involving the formation of a carbamoyl group and subsequent methylation. The furan ring is then introduced through a cyclization reaction. The final step involves the coupling of the thiophene and furan rings under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below through comparisons with key analogs:
Structural and Functional Comparisons
Key Insights
Heterocyclic Core Influence :
- The thienyl group in the target compound may confer greater electron-richness and stability compared to pyrazole () or indazole () cores. This could influence interactions with targets like enzymes or receptors.
- Tetrahydrofuran’s oxygen atom offers hydrogen-bonding capability, similar to tetrahydrothiophene sulfone derivatives (), but with reduced metabolic oxidation risk .
- Compared to pyrazole carboxamides with pyridine substituents (), the absence of a nitrogen-rich aromatic ring in the target compound may reduce antifungal activity but broaden receptor compatibility.
Functional Trade-offs :
- While indazole/indole carboxamides () achieve high CB1 receptor affinity through alkyl chain optimization, the target compound’s carbamoyl group may favor interactions with polar residues in enzymatic targets .
- Chlorinated aryl substituents in 2-furancarboxamides () exhibit higher antimicrobial activity but may introduce toxicity concerns absent in the target compound’s methyl and carbamoyl groups .
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with specific peaks for thiophene protons (δ 6.8–7.2 ppm) and tetrahydrofuran carboxamide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 309.12) .
- HPLC : Purity ≥95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients .
How does this compound inhibit HIV-1 RNase H activity?
Advanced Research Focus
The compound acts as a vinylogous urea inhibitor , targeting the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT). Key mechanisms include:
- Subunit flexibility disruption : Binding at the p51/p66 dimer interface impedes conformational changes required for RNA/DNA hybrid cleavage, as shown via protein footprinting (Cys280/Lys281 residue interactions) .
- Selectivity : NSC727448 (IC50 = 3.2 μM) preferentially inhibits RNase H over DNA polymerase activity, confirmed by Yonetani–Theorell analysis .
Q. Basic Research Focus
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >250°C) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carbonyl···amide interactions) .
How to resolve contradictions in inhibition data across different assay conditions?
Advanced Research Focus
Discrepancies arise from:
- Divalent cation dependency : RNase H activity requires Mg²⁺/Mn²⁺; chelating agents (e.g., EDTA) may artifactually reduce inhibition .
- Enzyme source : Recombinant vs. native RT heterodimers exhibit varying sensitivities due to conformational heterogeneity .
Q. Mitigation Strategy :
- Standardize assays using homogeneous p66/p51 RT and 10 mM MgCl₂ .
- Validate via orthogonal methods (e.g., fluorescence resonance energy transfer (FRET)) .
What computational approaches predict target interactions for this compound?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulates binding to the RNase H domain (PDB: 3LP2), identifying key residues (Glu478, Asp549) for hydrogen bonding .
- Pharmacophore Modeling : Matches the carboxamide group with RNase H’s catalytic metal-binding site .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score = 0.45) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
